molecular formula C20H17ClN4O3S B305412 N-(4-chlorophenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B305412
M. Wt: 428.9 g/mol
InChI Key: UNSMGGVWKLBVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as CM-675, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(4-chlorophenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, it has been proposed that N-(4-chlorophenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may exert its antitumor activity by inhibiting the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. Additionally, N-(4-chlorophenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been found to inhibit the activity of the pro-inflammatory enzyme cyclooxygenase-2, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to induce apoptosis, or programmed cell death, in breast cancer cells. This is thought to be due to its ability to inhibit thymidylate synthase activity, which leads to DNA damage and cell death. Additionally, N-(4-chlorophenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been found to reduce levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorophenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its potent antitumor activity against breast cancer cells. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using N-(4-chlorophenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of N-(4-chlorophenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in vivo.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One area of interest is the development of more efficient synthesis methods for N-(4-chlorophenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. Additionally, further studies are needed to determine the safety and efficacy of N-(4-chlorophenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in vivo, particularly in animal models. Finally, the potential therapeutic applications of N-(4-chlorophenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide for the treatment of inflammatory diseases should be explored further.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with 5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base to form N-(4-chlorophenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity, particularly against breast cancer cells. Additionally, N-(4-chlorophenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

N-(4-chlorophenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Molecular Formula

C20H17ClN4O3S

Molecular Weight

428.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H17ClN4O3S/c1-25-19(16-10-12-4-3-5-15(27-2)18(12)28-16)23-24-20(25)29-11-17(26)22-14-8-6-13(21)7-9-14/h3-10H,11H2,1-2H3,(H,22,26)

InChI Key

UNSMGGVWKLBVPV-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC4=C(O3)C(=CC=C4)OC

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC4=C(O3)C(=CC=C4)OC

Origin of Product

United States

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